molecular formula C22H21NO5 B2669252 2-((2-methoxyethyl)amino)-3-(3-methoxyphenyl)-6-methyl-4H-furo[3,2-c]chromen-4-one CAS No. 938032-30-5

2-((2-methoxyethyl)amino)-3-(3-methoxyphenyl)-6-methyl-4H-furo[3,2-c]chromen-4-one

Cat. No.: B2669252
CAS No.: 938032-30-5
M. Wt: 379.412
InChI Key: RVYOEHUNTVCWBV-UHFFFAOYSA-N
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Description

Historical Context and Development of Furo[3,2-c]chromen-4-ones

Furochromones, a subclass of chromones fused with a furan ring, have been studied since the mid-20th century, with early interest driven by their natural occurrence in plants such as Ammi visnaga. These compounds, including khellin and visnagin, were traditionally used in folk medicine for their vasodilatory and spasmolytic effects. The synthetic exploration of furo[3,2-c]chromen-4-ones began in earnest in the 1970s, leveraging 4-hydroxycoumarin as a versatile precursor. For example, Michael addition-based strategies enabled the construction of the furochromone core, while nitroalkenes and aromatic aldehydes served as key substrates for introducing diversity. The development of Yb(OTf)₃-catalyzed formal [3 + 2] annulations in 2024 marked a significant advancement, allowing modular access to polysubstituted derivatives under mild conditions. These synthetic innovations have expanded the structural repertoire of furochromones, facilitating the systematic study of their structure-activity relationships.

Structural Classification within Heterocyclic Compounds

Furo[3,2-c]chromen-4-ones belong to the broader class of heterocyclic aromatic compounds , which are defined by rings containing atoms other than carbon, such as oxygen. The fusion of a furan ring (oxygen-containing) with a chromone scaffold (benzopyran-4-one) creates a planar, conjugated system that enhances stability and π-π stacking interactions. Substituents on the furochromone framework are strategically positioned to influence electronic density and molecular geometry. For instance:

  • The 2-position often hosts amino or alkoxy groups, which participate in hydrogen bonding with biological targets.
  • The 3-position accommodates aryl or heteroaryl groups, modulating lipophilicity and steric bulk.
  • The 6-position methyl group in the target compound contributes to hydrophobic interactions in binding pockets.

This structural versatility enables fine-tuning of physicochemical properties, such as solubility and bioavailability, critical for drug development.

Rationale for 2-((2-Methoxyethyl)amino)-3-(3-Methoxyphenyl)-6-Methyl Substitution Pattern

The substitution pattern of 2-((2-methoxyethyl)amino)-3-(3-methoxyphenyl)-6-methyl-4H-furo[3,2-c]chromen-4-one is engineered to balance electronic effects and steric accessibility:

  • 2-(2-Methoxyethyl)amino Group : The methoxyethyl chain enhances water solubility relative to simpler alkylamino groups, while the secondary amine enables protonation at physiological pH, fostering ionic interactions with target proteins.
  • 3-(3-Methoxyphenyl) Moiety : The 3-methoxy substitution on the phenyl ring introduces electron-donating effects, stabilizing resonance structures and improving binding affinity to enzymes like kinases or cyclooxygenases.
  • 6-Methyl Group : This substituent increases van der Waals interactions with hydrophobic regions of biological targets, as evidenced by comparative studies of methylated vs. non-methylated analogs.

These modifications collectively aim to enhance pharmacokinetic profiles while maintaining the core furochromone’s ability to intercalate into DNA or inhibit pro-inflammatory mediators.

Research Scope and Scientific Objectives

Current research on This compound focuses on three objectives:

  • Synthetic Optimization : Developing scalable routes using catalysts like Yb(OTf)₃ to improve yields and reduce byproducts.
  • Mechanistic Elucidation : Investigating its interaction with biological targets, such as topoisomerase II or NF-κB, through molecular docking and kinetic assays.
  • Structure-Activity Relationship (SAR) Studies : Systematically varying substituents to identify critical pharmacophoric elements. For example, replacing the 3-methoxyphenyl group with a nitroaryl moiety alters electron-withdrawing effects, impacting potency.

These efforts aim to position the compound as a lead candidate for preclinical evaluation, particularly in diseases driven by oxidative stress or aberrant cell proliferation.

Properties

IUPAC Name

2-(2-methoxyethylamino)-3-(3-methoxyphenyl)-6-methylfuro[3,2-c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c1-13-6-4-9-16-19(13)28-22(24)18-17(14-7-5-8-15(12-14)26-3)21(27-20(16)18)23-10-11-25-2/h4-9,12,23H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYOEHUNTVCWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(C(=C(O3)NCCOC)C4=CC(=CC=C4)OC)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-methoxyethyl)amino)-3-(3-methoxyphenyl)-6-methyl-4H-furo[3,2-c]chromen-4-one is a synthetic derivative belonging to the chromenone family. Its unique structure, characterized by a furochromene core with various substituents, suggests potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N1O4C_{21}H_{25}N_{1}O_{4}, and it features a complex arrangement that includes methoxyethylamino and methoxyphenyl groups. The presence of these groups is expected to influence its solubility and interaction with biological targets.

PropertyValue
Molecular FormulaC21H25N1O4C_{21}H_{25}N_{1}O_{4}
IUPAC NameThis compound
InChI KeyLIMPWADBIDDVIP-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its anticancer , anti-inflammatory , and antioxidant properties.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against several cancer cell lines, including:

  • MDA-MB-231 (breast cancer)
  • HeLa (cervical cancer)
  • HCT-116 (colon cancer)

In one study, the compound demonstrated an IC50 value comparable to established chemotherapeutics, indicating its potential as a therapeutic agent in cancer treatment .

The mechanism through which this compound exerts its biological effects involves modulation of several cellular pathways:

  • Inhibition of Cell Proliferation : The compound inhibits cell cycle progression, particularly arresting cells in the G2/M phase.
  • Induction of Apoptosis : It promotes apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Activity : The presence of methoxy groups enhances its ability to scavenge free radicals, thereby reducing oxidative stress within cells .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on MDA-MB-231 Cells :
    • Objective : To evaluate antiproliferative effects.
    • Method : Colony formation assays were performed.
    • Results : Significant inhibition was observed at concentrations as low as 0.25 µM, outperforming standard treatments .
  • Western Blot Analysis :
    • Objective : To assess changes in histone acetylation.
    • Findings : Treatment with the compound resulted in increased levels of acetylated histones H3 and H4, indicating enhanced transcriptional activity associated with tumor suppression .

Comparative Analysis with Similar Compounds

Comparative studies with other chromenone derivatives reveal that while many share similar core structures, the specific substituents on this compound significantly enhance its biological activity.

Compound NameAnticancer ActivityMechanism
4-Methyl-2H-chromen-2-oneModerateCell cycle arrest
2-Amino-4H-chromene DerivativesLowApoptosis induction
This compoundHighMulti-pathway modulation

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The table below compares the target compound with key analogs from the literature:

Compound ID/Name Substituents (Position 2/3) Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 2-(2-methoxyethylamino), 3-(3-methoxyphenyl) ~408.4 (calculated) Hypothetical fluorescence, solubility -
FH (2-(cyclohexylamino)-3-phenyl-6-methyl analog) 2-cyclohexylamino, 3-phenyl Not reported Fe³⁺ selective fluorescence sensor
3b (3-(furan-2-yl)-6-methyl analog) 3-furan-2-yl, 6-methyl 266.0 IR: 1680 cm⁻¹ (C=O); MS: 266.0 (M⁺)
1a–d ( derivatives) 2-amino/diphenylphosphoryl, 3-aryl Not reported High-yield synthesis (70–85%)
Key Observations:

Substituent Effects on Fluorescence: FH () exhibits Fe³⁺ selectivity due to its cyclohexylamino and phenyl groups, which create a hydrophobic binding pocket . The target compound’s 3-methoxyphenyl and 2-methoxyethylamino groups may enhance metal-binding affinity via methoxy oxygen lone pairs, though empirical validation is needed. Nitro (FNO2) and chloro (FC) substituents in reduce fluorescence quantum yield compared to FH, suggesting electron-withdrawing groups hinder emission . The target compound’s methoxy groups (electron-donating) could improve fluorescence intensity.

Synthetic Flexibility: highlights three-component reactions for introducing amino and phosphoryl groups . The target compound’s 2-methoxyethylamino group could be synthesized similarly, replacing phosphine oxides with methoxyethylamine. demonstrates metal-free synthesis of furan-substituted analogs, achieving yields >70% . The target compound’s 3-methoxyphenyl group may require optimized coupling conditions due to steric hindrance.

Spectroscopic Profiles: Analogs in show characteristic IR peaks at 1680–1700 cm⁻¹ (chromenone C=O stretch) and NMR signals for aromatic protons at δ 6.8–8.2 ppm . The target compound’s methoxy groups would likely produce distinct ¹H-NMR signals (δ ~3.8 ppm for OCH₃) and altered UV-Vis absorption due to extended conjugation.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-((2-methoxyethyl)amino)-3-(3-methoxyphenyl)-6-methyl-4H-furo[3,2-c]chromen-4-one?

A solid-phase synthesis approach using malonic acid and substituted phenols in the presence of phosphorous oxychloride and zinc chloride is a foundational method for chromen-4-one derivatives . For this compound, introduce the (2-methoxyethyl)amino group via nucleophilic substitution or reductive amination after constructing the furochromenone core. Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions, as methoxy groups may alter electron density and reactivity .

Q. How can the purity and structural identity of this compound be validated post-synthesis?

Use a combination of 1H NMR and ESI-MS for preliminary characterization. For example, in related chromen-4-ones, methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons in the furo[3,2-c]chromenone system appear as doublets (δ 6.7–7.6 ppm) . Confirm crystallinity via X-ray diffraction (XRD) using SHELXL for refinement, which resolves bond lengths and angles critical for structural validation .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 280–320 nm, typical for chromen-4-ones) is recommended. Use a C18 reverse-phase column and a gradient of acetonitrile/water (0.1% formic acid) for separation. Validate the method with spiked samples to ensure recovery rates >90% .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?

Discrepancies between XRD and NMR data often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Perform variable-temperature NMR to detect tautomeric equilibria. Compare calculated (DFT) and experimental XRD bond lengths; deviations >0.05 Å suggest conformational flexibility. Use SHELXPRO to model disorder or alternative conformations in the crystal lattice .

Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?

Solubility challenges due to the hydrophobic furochromenone core can be addressed via co-solvent systems (e.g., DMSO/PBS mixtures) or formulation with cyclodextrins. Test solubility thresholds using nephelometry. Alternatively, introduce hydrophilic substituents (e.g., hydroxyl groups) at non-critical positions (e.g., C-5 or C-7) without altering the pharmacophore .

Q. How does the substitution pattern (e.g., methoxy groups) influence its biological activity?

Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying methoxy positions. For example, replacing the 3-methoxyphenyl group with a 4-hydroxyphenyl moiety may enhance interaction with target proteins (e.g., kinases or cytochrome P450 enzymes). Use molecular docking (AutoDock Vina) to predict binding affinities and validate with enzymatic assays .

Q. What experimental designs mitigate degradation during long-term stability studies?

Store samples in amber vials under inert gas (N2 or Ar) at −20°C to prevent oxidation. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Identify degradation products using LC-MS/MS and modify synthetic routes to eliminate labile groups (e.g., ester linkages) if necessary .

Methodological Challenges and Solutions

Q. How to address low yields in the final cyclization step of the synthesis?

Low yields in furochromenone cyclization may stem from steric hindrance or improper orbital overlap. Use microwave-assisted synthesis to enhance reaction efficiency (e.g., 100°C, 150 W, 30 min). Alternatively, employ Lewis acids like BF3·Et2O to stabilize transition states. Monitor intermediates by TLC (silica gel, ethyl acetate/hexane) .

Q. What computational tools predict the compound’s pharmacokinetic properties?

Use SwissADME or pkCSM to estimate logP (lipophilicity), bioavailability, and cytochrome P450 interactions. For this compound, predicted logP ≈ 3.5 suggests moderate blood-brain barrier penetration. Validate predictions with in vitro Caco-2 permeability assays .

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